5-Benzyloxy-2-mercaptobenzimidazole

Overview

Description

“5-Benzyloxy-2-mercaptobenzimidazole” is a derivative of 2-mercaptobenzimidazole . Benzimidazole derivatives are known for their high biological activity and diverse clinical applications . They are present in numerous anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial agents .

Synthesis Analysis

The synthesis of 2-mercaptobenzimidazole derivatives involves several steps . The first step includes the synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylenediamine with carbon disulfide . In the second step, alkylation of the 2-mercaptobenzimidazole with different alkyl halides or aryl to obtain thioether compounds .

Molecular Structure Analysis

The molecular structure of “5-Benzyloxy-2-mercaptobenzimidazole” and its derivatives can be characterized by their analytical and spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Benzyloxy-2-mercaptobenzimidazole” include the reaction of 2-mercaptobenzimidazole with different alkyl halides or aryl to obtain thioether compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Benzyloxy-2-mercaptobenzimidazole” can be determined by various techniques such as melting point determination, IR spectra recording, 1 HNMR spectra recording, and mass spectral data recording .

Scientific Research Applications

Pharmaceutical Applications

5-Benzyloxy-2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their potential in treating various medical conditions. These compounds have shown significant anti-ulcer activity and moderate antibacterial and antifungal activities . This suggests their use in developing new medications for gastrointestinal disorders and infections.

Corrosion Inhibition

In the field of corrosion science , benzimidazole derivatives, including 5-Benzyloxy-2-mercaptobenzimidazole, are noted as effective corrosion inhibitors for metals and alloys in aggressive corrosive media . They are particularly useful in protecting industrial equipment and structures from corrosive damage.

Material Science

The addition of 5-Benzyloxy-2-mercaptobenzimidazole to epoxy resin coatings on metal surfaces has been studied for its ability to prolong the lifetime of these coatings in marine environments . This application is crucial for enhancing the durability of materials used in maritime industries.

Environmental Science

In environmental science, the role of 5-Benzyloxy-2-mercaptobenzimidazole in extending the service life of coatings in simulated marine environments has been explored . This research is significant for the development of sustainable materials that can withstand harsh environmental conditions.

Analytical Chemistry

Benzimidazole derivatives are used in analytical chemistry as certified reference materials for accurate data analysis . Their precise characterization is essential for ensuring the reliability of analytical results in various chemical analyses.

Biochemistry

In biochemistry, 5-Benzyloxy-2-mercaptobenzimidazole has been investigated for its inhibitory activity on enzymes like tyrosinase, which is involved in the biosynthesis of melanin . This research could lead to new treatments for conditions related to melanin production, such as hyperpigmentation.

Mechanism of Action

Target of Action

5-Benzyloxy-2-mercaptobenzimidazole, a derivative of benzimidazole, primarily targets corrosive environments and biological systems . In corrosive environments, it acts as a corrosion inhibitor for various metals . In biological systems, it has been found to exhibit anti-ulcer and anti-microbial activities .

Mode of Action

In corrosive environments, 5-Benzyloxy-2-mercaptobenzimidazole acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it forms a protective film on the metal surface, decreasing the rate of attack by the environment on metals .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial activities .

Result of Action

In corrosive environments, 5-Benzyloxy-2-mercaptobenzimidazole effectively inhibits corrosion, protecting metals from environmental attack .

In biological systems, it has been found to exhibit significant anti-ulcer activity, as well as moderate antibacterial and antifungal activity .

Action Environment

The action of 5-Benzyloxy-2-mercaptobenzimidazole can be influenced by various environmental factors. In corrosive environments, the type of corrosive media, such as acidic or basic media, can affect its efficacy as a corrosion inhibitor .

In biological systems, factors such as pH, temperature, and the presence of other substances can potentially influence its anti-ulcer and anti-microbial activities .

properties

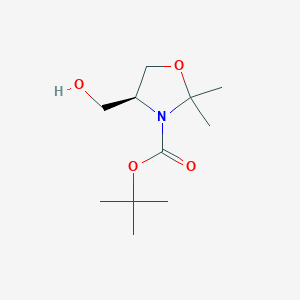

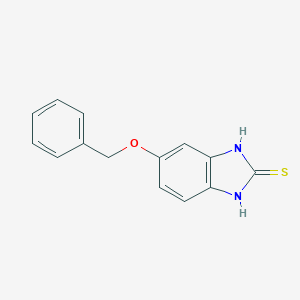

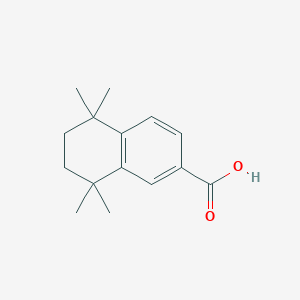

IUPAC Name |

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZVNGKRWWMOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441147 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-2-mercaptobenzimidazole | |

CAS RN |

465546-82-1 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)